molecular formula C20H20O4-2 B576414 Pentylbenzylphthalate CAS No. 1240-18-2

Pentylbenzylphthalate

Cat. No.: B576414
CAS No.: 1240-18-2
M. Wt: 324.376
InChI Key: HMEZGAOEAKNASW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pentylbenzylphthalate is a phthalate ester compound of significant interest in research, particularly in the fields of industrial chemistry and toxicology. Phthalates are a class of chemicals primarily used as plasticizers to increase the flexibility and durability of plastics, especially polyvinyl chloride (PVC) . While specific data on this compound is limited in public sources, it is closely related to Benzyl Butyl Phthalate (BBP), a compound that has been extensively studied and regulated. BBP was historically used in vinyl foams, flooring, and other PVC applications . Like other phthalates, this compound is expected to function as an endocrine-disrupting chemical (EDC), meaning it may interfere with the normal function of hormonal systems . Research on similar phthalates shows they can have adverse effects on reproduction and development, which is a primary focus of toxicological studies . Several phthalates, including the structurally similar BBP, are now strictly regulated or prohibited from being placed on the market in many regions due to their toxicity to reproduction and endocrine-disrupting properties . This regulatory landscape makes this compound a critical compound for environmental health and safety assessments. Researchers utilize this chemical to study the environmental persistence, human exposure routes (such as ingestion, inhalation, and dermal contact), and the biological mechanisms of phthalate toxicity . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Properties

CAS No.

1240-18-2

Molecular Formula

C20H20O4-2

Molecular Weight

324.376

IUPAC Name

3-benzyl-4-pentylphthalate

InChI

InChI=1S/C20H22O4/c1-2-3-5-10-15-11-12-16(19(21)22)18(20(23)24)17(15)13-14-8-6-4-7-9-14/h4,6-9,11-12H,2-3,5,10,13H2,1H3,(H,21,22)(H,23,24)/p-2

InChI Key

HMEZGAOEAKNASW-UHFFFAOYSA-L

SMILES

CCCCCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Di(2-ethylhexyl) phthalate (DEHP)

  • Structure : Two 2-ethylhexyl (C₈H₁₇) chains.
  • Applications : Dominant in PVC products (e.g., medical tubing, flooring) due to high flexibility and durability .
  • Health Effects : Linked to endocrine disruption, hepatic toxicity, and reproductive impairments. Metabolites like MEHP are biomarkers of exposure .
  • Regulatory Status : Banned in children’s toys in the EU and U.S. under CPSIA .

Dibutyl Phthalate (DBP)

  • Structure : Two linear butyl (C₄H₉) chains.
  • Applications : Used in cosmetics, coatings, and adhesives .
  • Health Effects : Associated with reduced semen quality (e.g., lower sperm motility) and estrogenic activity .
  • Regulatory Status: Restricted in cosmetics under EU Regulation (EC) No 1223/2009 .

Diisononyl Phthalate (DINP)

  • Structure: Branched isononyl (C₉H₁₉) chains.
  • Applications : A DEHP substitute in toys and food packaging .

Butyl Benzyl Phthalate (BBP)

  • Applications: Primarily in non-food packaging and construction materials .
  • Health Effects : Correlated with altered hormone levels (e.g., serum E2 and testosterone) and impaired semen parameters (e.g., increased liquefaction time) .
  • Environmental Presence : Detected in waterways at lower concentrations than DEHP but higher than shorter-chain phthalates like DBP .

Data Tables

Table 1: Comparative Properties of BBP and Key Phthalates

Compound CAS Number Structure Primary Uses Regulatory Status Key Health Effects
BBP 85-68-7 Benzyl + butyl Vinyl flooring, adhesives Restricted in EU toys Endocrine disruption
DEHP 117-81-7 Two 2-ethylhexyl PVC products, medical devices Banned in children’s products Hepatic toxicity
DBP 84-74-2 Two linear butyl Cosmetics, coatings Restricted in cosmetics Reduced semen quality
DINP 28553-12-0 Branched isononyl Toys, food packaging Under review Suspected hepatotoxicity

Table 2: Environmental and Human Exposure Data

Metric BBP DEHP DBP
Median in waterways 0.8–1.3 mg/L 2.19–37.9 mg/kg ND–1.32 mg/L
Migration from packaging 20–40% transfer 20–40% transfer Higher volatility
Human tissue detection Serum, fat Serum, fat Serum, semen

Critical Analysis of Research Findings

  • BBP vs. DEHP: While DEHP dominates in PVC applications, BBP’s benzyl group enhances its solubility in non-polar matrices, increasing migration into fatty foods and biological tissues . Both compounds show endocrine-disrupting effects, but DEHP’s longer alkyl chains correlate with higher bioaccumulation .
  • BBP vs. DBP : Shorter-chain DBP exhibits greater volatility and dermal absorption, whereas BBP’s bulkier structure results in slower degradation in aquatic environments .
  • Regulatory Trends : BBP’s inclusion in the CPSIA CHAP review reflects growing scrutiny of its cumulative exposure risks, paralleling DEHP’s regulatory trajectory .

Q & A

Q. What analytical methods are recommended for detecting pentylbenzylphthalate in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity. Ensure calibration standards include isotopically labeled internal analogs (e.g., deuterated phthalates) to correct for matrix effects. For environmental matrices like water or soil, employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize interference .

Q. What standardized protocols exist for assessing this compound toxicity in in vivo models?

Follow OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity or TG 458 for endocrine disruption). Dose selection should account for species-specific metabolic pathways, as esterase activity varies between rodents and humans. Include positive controls (e.g., diethylstilbestrol for estrogenic effects) and measure urinary metabolites (e.g., mono-benzyl phthalate) to confirm exposure .

Q. How can researchers evaluate the environmental persistence of this compound?

Conduct biodegradation studies under OECD 301B (Ready Biodegradability) conditions. Monitor hydrolysis rates at varying pH levels (e.g., pH 4–9) and UV-Vis exposure to simulate environmental degradation. Use high-resolution mass spectrometry to identify transformation products, such as phthalic acid derivatives .

Advanced Research Questions

Q. How can contradictory epidemiological findings on this compound’s endocrine effects be resolved?

Apply systematic review frameworks (e.g., PRISMA guidelines ) to assess study quality. Classify bias risk using domains from the Cochrane Handbook , such as exposure misclassification or confounding. Perform sensitivity analyses stratified by population subgroups (e.g., prenatal vs. adult exposure) and adjust for co-exposure to other phthalates using multivariate models .

Q. What experimental designs optimize mechanistic studies of this compound’s receptor interactions?

Use ligand-binding assays (e.g., fluorescence polarization) to quantify affinity for nuclear receptors (PPARγ, ERα). Pair with transcriptomic profiling (RNA-seq) in cell lines (e.g., MCF-7 for estrogenic activity) to identify downstream pathways. Validate findings using CRISPR/Cas9 knockout models to isolate receptor-specific effects .

Q. How should researchers address variability in in vitro toxicity data across cell models?

Standardize culture conditions (e.g., serum-free media to avoid estrogenic contaminants) and select cell lines with relevant metabolic competence (e.g., HepG2 for liver metabolism). Include benchmark chemicals (e.g., bisphenol A) for cross-study comparability. Use high-content screening (HCS) to quantify subcellular endpoints (e.g., mitochondrial membrane potential) with minimal observer bias .

Q. What strategies improve the reproducibility of this compound dosing in aquatic toxicity studies?

Characterize chemical stability in test media via periodic LC-MS analysis. Use passive dosing systems (e.g., silicone O-rings) to maintain constant concentrations in hydrophobic assays. Report lipid-normalized tissue concentrations in organisms to account for bioaccumulation variability .

Methodological Frameworks

How can the FINER criteria enhance research questions on this compound’s health impacts?

Ensure questions are F easible (e.g., accessible cohort data), I nteresting (novel mechanisms like epigenetic effects), N ovel (understudied endpoints like neurodevelopment), E thical (minimize animal use via in silico models), and R elevant (align with regulatory priorities like REACH updates) .

Q. What statistical approaches are robust for analyzing non-monotonic dose-response relationships?

Employ Bayesian hierarchical models to accommodate nonlinear trends. Use benchmark dose (BMD) modeling with model averaging to reduce uncertainty. Validate findings with in vitro high-throughput screening (HTS) data from ToxCast .

Tables for Quick Reference

Table 1: Key Metabolites of Common Phthalates

PhthalatePrimary MetaboliteAnalytical Method (LOD)
This compoundMono-benzyl phthalate (MBzP)LC-MS/MS (0.1 ng/mL)
Di(2-ethylhexyl) phthalateMEHP, MEHHPGC-MS (0.5 ng/mL)
Source: Adapted from phthalate biomonitoring protocols

Table 2: Bias Domains for Epidemiological Studies (Cochrane Criteria )

DomainRisk Assessment Criteria
Exposure MeasurementUse of validated biomarkers (e.g., urinary MBzP)
Confounding ControlAdjustment for BMI, diet, and co-exposures
Outcome AscertainmentBlinded endpoint adjudication

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